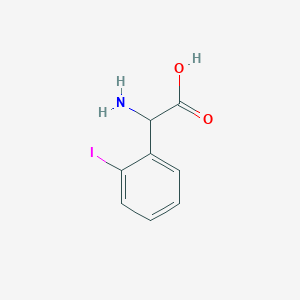

2-amino-2-(2-iodophenyl)acetic Acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-2-(2-iodophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGZRXHDPOCVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-amino-2-(2-iodophenyl)acetic Acid in Solution

This guide provides a comprehensive technical framework for understanding and evaluating the thermodynamic stability of 2-amino-2-(2-iodophenyl)acetic acid in solution. Given the novelty of this specific molecule and the limited availability of direct stability data in public literature, this document synthesizes established principles of amino acid and pharmaceutical compound stability. It offers a predictive analysis of potential degradation pathways and provides detailed, field-proven methodologies for a robust stability assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Executive Summary: The Criticality of Stability Profiling

2-Amino-2-(2-iodophenyl)acetic acid, a non-proteinogenic amino acid, presents a unique structural motif with potential applications as a chiral building block in the synthesis of novel pharmaceuticals. The presence of a halogenated aromatic ring, a primary amine, and a carboxylic acid functional group on a chiral center suggests a complex reactivity profile. Understanding the thermodynamic stability of this molecule in solution is paramount for its successful development. Stability is not merely a measure of shelf-life but a critical determinant of a drug candidate's safety, efficacy, and manufacturability. Degradation can lead to loss of potency, formation of potentially toxic impurities, and unpredictable pharmacokinetic behavior.

This guide will elucidate the probable degradation pathways of 2-amino-2-(2-iodophenyl)acetic acid based on first principles of organic chemistry and analogy to structurally related compounds. Furthermore, it will provide a detailed, actionable protocol for conducting forced degradation studies, a cornerstone of stability assessment in the pharmaceutical industry.

Predicted Degradation Pathways of 2-amino-2-(2-iodophenyl)acetic Acid

The molecular structure of 2-amino-2-(2-iodophenyl)acetic acid suggests several potential degradation pathways under various stress conditions. A thorough understanding of these pathways is essential for designing stability-indicating analytical methods and developing stable formulations.

Hydrolytic Degradation

The stability of the molecule across a range of pH values is a critical parameter.

-

Acidic Conditions (pH 1-3): In strongly acidic media, the primary amine will be protonated, which is expected to enhance solubility and potentially protect against some degradation pathways.[1] However, the amide-like character of the peptide bond in larger molecules containing this amino acid could be susceptible to hydrolysis, although the parent amino acid is anticipated to be relatively stable.[1]

-

Neutral Conditions (pH 6-8): Under neutral conditions, the molecule will exist predominantly as a zwitterion. While generally expected to be stable, slow oxidation over extended periods is a possibility.[1] In non-sterile solutions, microbial growth could also contribute to degradation.

-

Basic Conditions (pH 9-12): Alkaline conditions present a higher risk for degradation. The deprotonated carboxylic acid and the neutral amine may be more susceptible to oxidative degradation.[1] Furthermore, the chiral center is at risk of racemization under basic conditions, a common degradation pathway for phenylglycine and its derivatives.[1]

Oxidative Degradation

Oxidative stress is a common cause of degradation for many pharmaceutical compounds. The side chains of amino acids like methionine, cysteine, histidine, tryptophan, and tyrosine are particularly susceptible to oxidation.[2] For 2-amino-2-(2-iodophenyl)acetic acid, the primary amine and the electron-rich aromatic ring are potential sites for oxidation. The presence of atmospheric oxygen, trace metals (like copper or iron), or oxidizing agents can initiate these reactions.[2][3]

Photodegradation

Aromatic iodo compounds can be susceptible to photolysis.[4] The carbon-iodine bond may undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent degradation products. The aromatic ring itself is a chromophore that can absorb UV radiation, potentially leading to a variety of photochemical reactions.

Thermal Degradation

Elevated temperatures can provide the activation energy for various degradation reactions. For amino acids, decarboxylation is a common thermal degradation pathway. The overall stability of the molecule is expected to decrease with increasing temperature, and this effect is often synergistic with other stress factors like pH and oxidation.[5]

Diagram: Predicted Degradation Pathways

Caption: Predicted degradation pathways for 2-amino-2-(2-iodophenyl)acetic acid.

Experimental Design: A Forced Degradation Study Protocol

A forced degradation study is an essential component of drug development that provides insights into the intrinsic stability of a molecule and helps in the development of stability-indicating analytical methods.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.[6]

Materials and Equipment

-

Reference Standard: High-purity 2-amino-2-(2-iodophenyl)acetic acid.

-

Reagents: Hydrochloric acid (0.1 M and 1 M), sodium hydroxide (0.1 M and 1 M), hydrogen peroxide (3%), phosphate or citrate buffers (pH 2, 4, 7, 9, 12), acetonitrile (HPLC grade), water (HPLC grade).

-

Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector and/or a mass spectrometer (MS), pH meter, analytical balance, temperature-controlled incubator or water bath, photostability chamber.

Stock Solution Preparation

Prepare a stock solution of 2-amino-2-(2-iodophenyl)acetic acid in a suitable solvent (e.g., a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.[1]

Stress Conditions

The following stress conditions should be applied to aliquots of the stock solution. A control sample, protected from light and stored at a refrigerated temperature, should be maintained for comparison.

| Stress Condition | Protocol |

| Acidic Degradation | Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate flasks. Incubate at 60°C.[1] |

| Basic Degradation | Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate flasks. Incubate at 60°C.[1] |

| Neutral Hydrolysis | Mix an aliquot of the stock solution with an equal volume of HPLC-grade water. Incubate at 60°C.[1] |

| Oxidative Degradation | Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. |

| Photodegradation | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A dark control should be run in parallel. |

| Thermal Degradation | Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven or water bath.[1] |

Sampling and Analysis

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).[1] Prior to HPLC analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.[1]

Diagram: Experimental Workflow for Forced Degradation Study

Caption: A typical workflow for a forced degradation study.

Analytical Methodology: Developing a Stability-Indicating Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of both.[1][6] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Parameters

-

Column: A C18 reversed-phase column is generally a good starting point.

-

Mobile Phase: A gradient elution using an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is recommended to achieve good separation of polar and non-polar species.

-

Detection: A UV-Vis detector set at the absorbance maximum of 2-amino-2-(2-iodophenyl)acetic acid should be used. A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity.

-

Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer is highly recommended for the structural elucidation of degradation products.

Method Validation

The developed analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

The data from the forced degradation study should be compiled and analyzed to determine the degradation profile of the molecule.

Quantitative Data Summary

The results can be summarized in a table format as shown below.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |

| Control | 48 | 99.8 | 0 | - |

| 0.1 M HCl, 60°C | 24 | 95.2 | 1 | 2.5 |

| 0.1 M NaOH, 60°C | 8 | 88.5 | 2 | 5.1 (retention time shift may indicate racemization) |

| 3% H₂O₂, RT | 24 | 92.1 | 3 | 4.3 |

| Photostability | - | 90.7 | 4 | 6.8 |

| Thermal, 80°C | 48 | 85.4 | 2 | 8.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the thermodynamic stability of 2-amino-2-(2-iodophenyl)acetic acid in solution. The proposed degradation pathways and the detailed experimental protocol for a forced degradation study offer a robust starting point for any researcher or organization involved in the development of this molecule. The insights gained from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product. Further studies should focus on the isolation and structural characterization of the major degradation products to fully elucidate the degradation pathways and to assess their potential toxicological impact.

References

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

-

Dove Medical Press. (2009, November 15). Forced degradation studies: an essential tool for the formulation development of vaccines. Retrieved from [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

American Pharmaceutical Review. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

SlidePlayer. (n.d.). Amino acids degradation and synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid. PubChem Compound Summary for CID 7046873. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.

-

ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

SpringerLink. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

-

MDPI. (2023, June 21). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

-

Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Temperature dependence of amino acid hydrophobicities. PMC. Retrieved from [Link]

-

SlideShare. (n.d.). Degradation of amino acids. Retrieved from [Link]

-

International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Retrieved from [Link]

- Google Patents. (n.d.). Stabilisation of peptides with basic amino acids.

-

Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. 2-ヨードフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Temperature dependence of amino acid hydrophobicities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotech-spain.com [biotech-spain.com]

A Senior Application Scientist's Technical Guide: A Comparative Analysis of 2-amino-2-(2-iodophenyl)acetic acid and Phenylglycine

Executive Summary

Non-proteinogenic amino acids are critical architectural elements in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and selectivity. This guide provides an in-depth structural and functional comparison between the foundational non-proteinogenic amino acid, phenylglycine, and its ortho-iodinated analogue, 2-amino-2-(2-iodophenyl)acetic acid. By dissecting their structural nuances, physicochemical properties, and synthetic routes, we illuminate the profound impact of targeted halogenation. This analysis serves as a technical resource for researchers aiming to leverage halogenated amino acids as strategic tools in peptide and small molecule design, providing both foundational knowledge and actionable experimental insights.

Introduction: The Significance of Phenylglycine and its Analogues

Phenylglycine, a non-proteinogenic amino acid where a phenyl group is directly attached to the α-carbon of glycine, serves as a vital chiral building block in pharmaceuticals.[1] It is a cornerstone component in the side chains of numerous semi-synthetic antibiotics, including penicillins and cephalosporins.[2][3] Its rigid structure, stemming from the direct attachment of the bulky aromatic ring to the α-carbon, imparts significant conformational constraints on peptides, a feature often exploited to enhance biological activity.

The strategic modification of this core structure offers a powerful tool for modulating pharmacological properties. Halogenation, in particular, has emerged as a key strategy in medicinal chemistry. Introducing a halogen atom can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding and other electronic effects.[4] This guide focuses on 2-amino-2-(2-iodophenyl)acetic acid, an analogue where an iodine atom is introduced at the ortho-position of the phenyl ring. This specific modification introduces significant steric and electronic changes, providing a compelling case study in rational drug design.

Core Structural and Stereoelectronic Comparison

The fundamental difference between the two molecules is the substitution of a hydrogen atom in phenylglycine with a large, electron-rich iodine atom in 2-amino-2-(2-iodophenyl)acetic acid. This seemingly simple change has cascading effects on the molecule's size, shape, and electronic distribution.

The iodine atom, being significantly larger than hydrogen, imposes considerable steric hindrance. This can restrict the rotation around the bond connecting the phenyl ring to the α-carbon, influencing the preferred conformation of the molecule. This conformational locking can be crucial for optimizing the presentation of pharmacophoric features to a biological target. Furthermore, the carbon-iodine bond is polarizable and can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[4]

Caption: Workflow for the Strecker synthesis of racemic Phenylglycine.

Synthesis of 2-amino-2-(2-iodophenyl)acetic acid

Synthesizing the ortho-iodinated analogue requires a more targeted approach. Direct iodination of phenylglycine often leads to a mixture of isomers and is difficult to control. A more reliable strategy involves starting with an ortho-iodinated precursor or employing modern C-H activation techniques.

Conceptual Protocol: Synthesis via C-H Functionalization [5] This method leverages a directing group to guide a palladium catalyst to selectively functionalize the C-H bond at the ortho position.

-

Protection: Protect the amino group of a phenylglycine ester (e.g., as an N,N-dimethyl derivative) to create an effective directing group.

-

Palladation: React the protected phenylglycine with a palladium(II) salt (e.g., Pd(OAc)₂) to form a cyclometalated palladium intermediate (a palladacycle), where the palladium is bonded directly to the ortho-carbon. This step is driven by the chelation effect of the directing group.

-

Oxidative Addition/Halogenation: Treat the palladacycle with an iodine source, such as molecular iodine (I₂). This cleaves the carbon-palladium bond and forms the carbon-iodine bond.

-

Deprotection: Remove the protecting groups from the nitrogen and the ester to yield the final product, 2-amino-2-(2-iodophenyl)acetic acid.

This approach offers high regioselectivity, directly addressing the challenge of installing the halogen at the sterically hindered ortho position.

Spectroscopic Signatures: Analytical Differentiation

The structural differences manifest in distinct spectroscopic fingerprints.

| Spectroscopic Method | Phenylglycine | 2-amino-2-(2-iodophenyl)acetic acid (Predicted) | Analytical Insight |

| ¹H NMR | Aromatic protons appear as a multiplet around 7.4 ppm. The α-proton is a singlet around 4.3 ppm. [1] | The aromatic region will show a more complex, dispersed pattern due to the electronic and anisotropic effects of iodine. Protons adjacent to the iodine will be shifted. | The distinct aromatic splitting pattern is a definitive indicator of the ortho-iodine substitution. |

| ¹³C NMR | Aromatic carbons appear in the 125-140 ppm range. The α-carbon is around 58 ppm. | The carbon directly bonded to iodine (C-I) will appear significantly upfield (around 90-100 ppm) due to the heavy atom effect. | The presence of a high-field aromatic carbon signal is a key signature for the C-I bond. |

| Mass Spectrometry | M/z = 151 (M⁺). Characteristic fragment at m/z 106 from loss of the carboxyl group. [6] | M/z = 277 (M⁺). A prominent fragment corresponding to the loss of iodine (M-127) would be expected. | Iodine has a single stable isotope (¹²⁷I), so it does not produce a characteristic isotopic pattern like Cl or Br. The high mass and specific fragmentation are key identifiers. |

| IR Spectroscopy | C=O stretch (~1600-1700 cm⁻¹), N-H stretch (~3000-3300 cm⁻¹), aromatic C-H stretches. [7] | Similar functional group peaks. A C-I stretch may be visible in the far-IR region (<600 cm⁻¹), but is often weak and difficult to observe. | While less definitive than NMR or MS, subtle shifts in the fingerprint region can be observed due to the substituent's influence on the ring vibrations. |

Applications in Drug Development: Established vs. Exploratory

The utility of these two compounds in research and development is distinct.

Phenylglycine:

-

Antibiotic Synthesis: It is a well-established and commercially vital intermediate for broad-spectrum antibiotics. [2]The phenylglycine side chain is crucial for the oral bioavailability and activity spectrum of drugs like ampicillin and cephalexin. [3]* Chiral Auxiliary: Its derivatives are used in asymmetric synthesis to control the stereochemical outcome of reactions. [8][] 2-amino-2-(2-iodophenyl)acetic acid:

-

Enhanced Binding Affinity: The introduction of a halogen can increase binding affinity for a biological target. Studies on L-type amino acid transporter 1 (LAT1), a target for cancer therapy, have shown that introducing an iodine atom at the ortho-position of phenylalanine enhances affinity and selectivity for LAT1. [10]This principle suggests that 2-amino-2-(2-iodophenyl)acetic acid could be a valuable building block for designing potent and selective inhibitors.

-

Synthetic Handle: The C-I bond is a versatile functional group for further chemical modification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of complex molecular fragments. This is a powerful strategy for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

-

Pharmacokinetic Modulation: The significant increase in lipophilicity can be used to tune the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate, potentially improving its ability to cross cellular membranes. [4]* Biophysical Probe: The heavy iodine atom can be used as a probe in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of a ligand-protein complex.

Conclusion

The comparison between phenylglycine and 2-amino-2-(2-iodophenyl)acetic acid is a clear illustration of the power of strategic halogenation in medicinal chemistry. While phenylglycine remains an indispensable building block with proven utility, its ortho-iodinated analogue represents a frontier of chemical possibility. The iodine atom imparts not just steric bulk, but a unique combination of electronic properties and chemical reactivity. It transforms a simple amino acid into a sophisticated tool for enhancing biological activity, modulating pharmacokinetics, and enabling advanced synthetic transformations. For researchers in drug development, understanding these differences is key to unlocking the potential of halogenated scaffolds in the design of next-generation therapeutics.

References

- Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - OPUS Source: OPUS URL

- Title: Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC Source: PMC URL

- Title: Synthesis of N-Phenyl-N-(phenylsulfonyl)

-

Title: Phenylglycine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing Source: RSC Publishing URL: [Link]

-

Title: 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem Source: PubChem URL: [Link]

- Title: CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents Source: Google Patents URL

-

Title: L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem Source: PubChem URL: [Link]

-

Title: N-Phenylglycine - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: 2-Phenylglycine - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: (R)-2-Amino-2-(4-iodophenyl)acetic acid | C8H8INO2 | CID 7046873 - PubChem Source: PubChem URL: [Link]

-

Title: 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem Source: PubChem URL: [Link]

-

Title: o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations - ResearchGate Source: ResearchGate URL: [Link]

-

Title: 2-[2-[(3-Aminophenyl)amino]-2-oxoethoxy]acetic acid - EPA Source: EPA CompTox Dashboard URL: [Link]

-

Title: SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID Source: CyberLeninka URL: [Link]

-

Title: Compounds of glycine with halogen or metal halogenides: Review and comparison Source: De Gruyter URL: [Link]

-

Title: (2s)-2-amino-2-(2-iodophenyl)acetic acid - HENAN SUNLAKE ENTERPRISE CORPORATION Source: LookChem URL: [Link]

- Title: US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)

-

Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC Source: PMC URL: [Link]

-

Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI Source: MDPI URL: [Link]

-

Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

-

Title: 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition Source: OpenStax URL: [Link]

Sources

- 1. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Phenylglycine [webbook.nist.gov]

- 7. 2-Phenylglycine [webbook.nist.gov]

- 8. chemimpex.com [chemimpex.com]

- 10. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility Profile of 2-amino-2-(2-iodophenyl)acetic acid in Organic Solvents

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of the non-natural amino acid, 2-amino-2-(2-iodophenyl)acetic acid. Given the absence of extensive public solubility data for this specific compound, this document emphasizes a systematic approach, combining theoretical prediction with robust experimental methodology. We detail the molecular characteristics influencing solubility, introduce Hansen Solubility Parameters (HSP) as a predictive tool, provide a step-by-step protocol for the gold-standard shake-flask solubility assay, and offer a practical guide to interpreting the resulting data. This whitepaper serves as a complete workflow for establishing a crucial physicochemical parameter for process chemistry, formulation development, and preclinical studies.

Introduction: The Critical Role of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development. It dictates the feasibility of synthesis and purification, influences formulation strategies, and directly impacts bioavailability. 2-amino-2-(2-iodophenyl)acetic acid is a substituted α-amino acid, a class of compounds frequently used as building blocks in medicinal chemistry. Its unique structure—featuring a hydrophilic amino acid backbone, a bulky, lipophilic iodophenyl group, and zwitterionic potential—presents a complex solubility challenge.

A comprehensive solubility profile in a diverse range of organic solvents is therefore not merely academic; it is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation: Identifying suitable solvent systems for liquid formulations or for processes like spray drying.

-

Analytical Chemistry: Developing robust analytical methods for quantification, such as High-Performance Liquid Chromatography (HPLC).[1][2][3]

This guide will walk you through the necessary theoretical and practical steps to generate a reliable and interpretable solubility profile for this compound.

Molecular Structure and Predicted Solubility Behavior

Understanding the molecular structure of 2-amino-2-(2-iodophenyl)acetic acid is paramount to predicting its interactions with various solvents.

Key Structural Features:

-

Amino Group (-NH₂): A basic functional group, capable of acting as a hydrogen bond donor.

-

Carboxylic Acid Group (-COOH): An acidic functional group, capable of acting as both a hydrogen bond donor and acceptor.

-

Zwitterionic Potential: In a solid state or in polar solvents, the molecule likely exists as a zwitterion (internal salt), with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This ionic character significantly increases the energy required to break the crystal lattice and generally decreases solubility in non-polar solvents.[4][5]

-

Iodophenyl Group (C₆H₄I): A large, non-polar, and hydrophobic (lipophilic) substituent. The iodine atom adds significant molecular weight and contributes to dispersion forces (van der Waals interactions).

Expected Solubility Trends:

-

High Solubility: Expected in highly polar, aprotic solvents that can effectively solvate both the cationic and anionic centers of the zwitterion. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong candidates.[6]

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. These solvents can form hydrogen bonds, but their hydrocarbon portions may interact unfavorably with the zwitterionic form.[7]

-

Low to Negligible Solubility: Expected in non-polar solvents such as heptane, hexane, and toluene. These solvents lack the ability to form strong interactions (like hydrogen bonds or strong dipole-dipole interactions) needed to overcome the crystal lattice energy of the zwitterionic solid.[4]

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a powerful, semi-quantitative method for solvent selection.[8] The core principle is "like dissolves like," where solubility is favored if the solvent and solute have similar HSP values.[9][10] HSP deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be plotted as a point in a 3D "Hansen space." The closer a solvent's point is to the solute's point, the higher the likelihood of dissolution.[9][10] While the specific HSP values for 2-amino-2-(2-iodophenyl)acetic acid are not published, they can be estimated or determined experimentally by testing its solubility in a range of characterized solvents.[11][12] This approach allows for the rational selection of solvents for screening and can even help in designing optimal solvent blends.[12]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a globally recognized gold-standard for determining the equilibrium solubility of a compound.[13][14][15] It is described in guidelines such as OECD Test Guideline 105 for water solubility and is readily adapted for organic solvents.[14]

Objective: To determine the saturation concentration of 2-amino-2-(2-iodophenyl)acetic acid in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

2-amino-2-(2-iodophenyl)acetic acid (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis) for quantification.[]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-amino-2-(2-iodophenyl)acetic acid to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 ± 1 °C). Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to settle. For solvents where settling is slow, centrifugation (at the same temperature) is required to separate the solid and liquid phases.[13]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately weigh the collected filtrate, then dilute it with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is crucial.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically reverse-phase HPLC with UV detection.[3] A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.[2]

-

Calculation: Calculate the original concentration in the saturated solution (i.e., the solubility) by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear, tabular format. As actual experimental data for this compound is not publicly available, the following table presents a hypothetical yet plausible solubility profile based on the molecular structure analysis.

Table 1: Hypothetical Solubility of 2-amino-2-(2-iodophenyl)acetic acid at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | High affinity due to strong dipole and H-bond accepting character. |

| Dimethylformamide (DMF) | 6.4 | ~75 | Good solvation of the zwitterionic form. | |

| Acetonitrile | 5.8 | ~5 | Moderate polarity but a poor H-bond acceptor for the -NH₃⁺ group. | |

| Polar Protic | Methanol | 5.1 | ~15 | Can hydrogen bond, but less effective at solvating the zwitterion than DMSO. |

| Ethanol | 4.3 | ~8 | Decreased polarity compared to methanol leads to lower solubility. | |

| Formic Acid | - | > 50 | Acts as a protonating solvent, disrupting the zwitterion to form a more soluble salt.[17] | |

| Non-Polar | Dichloromethane (DCM) | 3.1 | < 1 | Insufficient polarity to overcome crystal lattice energy. |

| Toluene | 2.4 | < 0.1 | No effective interactions with the polar/ionic functional groups. | |

| Heptane | 0.1 | < 0.01 | Highly non-polar; essentially insoluble. |

Interpreting the Results:

The hypothetical data aligns with our structural analysis. The highest solubility is predicted in a highly polar aprotic solvent (DMSO) capable of disrupting the crystal lattice and solvating the charged ends of the zwitterion. Polar protic solvents show moderate solubility. As expected, non-polar solvents are very poor solvents for this highly polar, ionic compound.[4][7] The unique case of formic acid highlights how pH modification can dramatically increase solubility by converting the zwitterion into a cationic salt, a common strategy for solubilizing amino acids.[5][18]

Dominant Solute-Solvent Interactions

Conclusion

Determining the solubility profile of a novel compound like 2-amino-2-(2-iodophenyl)acetic acid is a foundational step in its development pathway. This guide outlines a robust, scientifically-grounded approach. By combining an upfront analysis of the molecular structure with theoretical frameworks like Hansen Solubility Parameters, researchers can rationally select solvents for screening. The subsequent application of a meticulous experimental protocol, such as the shake-flask method, coupled with precise analytical quantification, ensures the generation of high-quality, reliable data. This data is indispensable for guiding decisions in process chemistry, formulation science, and analytical development, ultimately accelerating the journey from discovery to application.

References

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Hansen Solubility Parameters (HSP). (n.d.). Adscientis. Retrieved February 23, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). hansen-solubility.com. Retrieved February 23, 2026, from [Link]

-

Vlaminck, L., et al. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. Retrieved February 23, 2026, from [Link]

-

The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan University. Retrieved February 23, 2026, from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. oecd-ilibrary.org. Retrieved February 23, 2026, from [Link]

-

Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. Retrieved February 23, 2026, from [Link]

-

QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.). gacbe.ac.in. Retrieved February 23, 2026, from [Link]

-

Backgrounds of Amino Acids. (2022, July 4). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Water solubility flask method according to EC A.6., OECD 105. (n.d.). VARIOUS analysis. Retrieved February 23, 2026, from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. Retrieved February 23, 2026, from [Link]

-

High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved February 23, 2026, from [Link]

-

Hirano, A., et al. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Retrieved February 23, 2026, from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved February 23, 2026, from [Link]

-

Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. (2019, May 11). PMC. Retrieved February 23, 2026, from [Link]

-

Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved February 23, 2026, from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). uri.edu. Retrieved February 23, 2026, from [Link]

Sources

- 1. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. bachem.com [bachem.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Solubility parameters (HSP) [adscientis.com]

- 11. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. Water solubility flask method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]

- 15. api.kreatis.eu [api.kreatis.eu]

- 17. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Crystallographic Data and Conformation of 2-Amino-2-(2-iodophenyl)acetic Acid

Abstract

This technical guide addresses the crystallographic and conformational properties of 2-amino-2-(2-iodophenyl)acetic acid, a non-proteinogenic amino acid with potential applications in synthetic chemistry and drug development. A comprehensive search of structural databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available, experimentally determined crystallographic data for this specific compound. In light of this, this document provides a robust framework for researchers and scientists to approach the structural elucidation of this molecule. It outlines detailed, field-proven methodologies for crystallization, single-crystal X-ray diffraction (SC-XRD), and structure refinement. Furthermore, it delves into the theoretical conformational analysis, drawing inferences from structurally related compounds and detailing the computational workflows required for a thorough in-silico investigation. This guide is intended to serve as both a practical manual for experimental determination and a predictive resource for the conformational landscape of 2-amino-2-(2-iodophenyl)acetic acid.

Introduction: The Significance of 2-Amino-2-(2-iodophenyl)acetic Acid

Non-proteinogenic amino acids are crucial building blocks in medicinal chemistry, offering novel side-chain functionalities and stereochemical arrangements that can enhance the pharmacological properties of peptide-based drugs and other bioactive molecules. The title compound, 2-amino-2-(2-iodophenyl)acetic acid, is a halogenated derivative of phenylglycine. The presence of an iodine atom at the ortho position of the phenyl ring introduces significant steric and electronic effects that are expected to influence its molecular conformation and intermolecular interactions.

A precise understanding of the three-dimensional structure of this molecule is paramount for its effective utilization in drug design and materials science. Crystal structure data provides definitive information on bond lengths, bond angles, and the packing of molecules in the solid state, which governs properties such as solubility and stability. Conformational analysis, in turn, reveals the accessible shapes of the molecule, which is critical for understanding its interaction with biological targets.

As of the date of this publication, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, did not yield an entry for 2-amino-2-(2-iodophenyl)acetic acid.[][2] This guide, therefore, is designed to empower researchers to bridge this knowledge gap.

Experimental Determination of Crystallographic Data

The definitive method for obtaining the solid-state structure of a molecule is single-crystal X-ray diffraction (SC-XRD).[3][4] This section provides a detailed protocol for the entire workflow, from obtaining suitable crystals to the final structure solution and refinement.

Step 1: Crystallization of 2-Amino-2-(2-iodophenyl)acetic Acid

The primary challenge in SC-XRD is growing a high-quality single crystal of sufficient size (typically >20 µm in all dimensions).[3] Amino acids can be challenging to crystallize due to their zwitterionic nature and strong intermolecular hydrogen bonding. A systematic approach to screening crystallization conditions is essential.

Recommended Crystallization Techniques:

-

Slow Evaporation: This is the most common and straightforward method.[5]

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent. A screening of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) is recommended.

-

Filter the solution to remove any particulate matter.

-

Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop): This technique allows for a more controlled approach to supersaturation.

-

A concentrated drop of the amino acid solution is equilibrated against a larger reservoir of a solution containing a precipitant.

-

The precipitant slowly draws solvent out of the drop, gradually increasing the concentration of the amino acid and inducing crystallization.

-

-

Cooling Crystallization: This method is suitable for compounds whose solubility is highly dependent on temperature.

-

Prepare a saturated solution at an elevated temperature.

-

Slowly cool the solution to induce crystallization. The rate of cooling is a critical parameter to control crystal quality.

-

Causality Behind Experimental Choices: The choice of solvent is critical as it influences the solubility and the types of intermolecular interactions that can occur, which in turn affects the crystal packing. For amino acids, protic solvents that can participate in hydrogen bonding are often a good starting point. The rate of achieving supersaturation is the most crucial factor in obtaining high-quality single crystals. Slower rates generally lead to fewer nucleation events and the growth of larger, more ordered crystals.[6]

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Experimental Protocol:

-

Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. Mount the crystal on a cryoloop or a glass fiber.

-

Data Collection at Low Temperature: It is standard practice to collect data at a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to a more precise structure and reduces radiation damage to the crystal.[3]

-

Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer, typically equipped with a dual-source (Mo and Cu) X-ray generator and a CCD or CMOS detector.[3] For a compound containing iodine, Molybdenum (Mo) radiation (λ = 0.71073 Å) is generally suitable.

-

Unit Cell Determination and Data Collection Strategy: A short series of initial frames are collected to determine the unit cell parameters and the crystal lattice symmetry. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Step 3: Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

Workflow:

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.

-

Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. The presence of the heavy iodine atom should make the structure solution relatively straightforward.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

Validation: The final structure is validated using tools like checkCIF, which checks for consistency and potential issues in the crystallographic data.[7]

-

Data Deposition: Upon completion, the crystallographic information file (CIF) should be deposited in the Cambridge Structural Database (CSD) to make the data publicly available to the scientific community.[7][8]

Conformational Analysis: Predicted and Inferred Properties

In the absence of experimental data, we can predict the likely conformational preferences of 2-amino-2-(2-iodophenyl)acetic acid based on the analysis of structurally similar compounds and computational modeling.

Key Torsional Angles

The conformation of the molecule will be primarily defined by the rotation around several key single bonds.

// Diagram caption caption [label="Key torsional angles defining the conformation.", shape=plaintext, fontcolor="#202124", fontsize=10, pos="0,-3.5!"]; }

Caption: Key torsional angles defining the conformation.

-

ψ (psi): The torsion angle N-Cα-C'-O defines the orientation of the carboxyl group relative to the amino group.

-

χ1 (chi1): The torsion angle N-Cα-C1'-C2' describes the rotation of the iodophenyl group relative to the amino acid backbone.

Studies on phenylacetic acid and its derivatives have shown that the conformational preferences are governed by a delicate balance of steric hindrance and hyperconjugative effects.[9] For 2-amino-2-(2-iodophenyl)acetic acid, significant steric repulsion between the ortho-iodine atom and the amino and carboxyl groups is anticipated. This will likely restrict the rotation around the Cα-C(phenyl) bond (χ1), favoring conformations where the bulky iodine atom is oriented away from the other substituents on the alpha-carbon.

Intramolecular Interactions

The conformation will also be influenced by potential intramolecular hydrogen bonds. A hydrogen bond between one of the protons of the ammonium group (-NH3+) and the carbonyl oxygen of the carboxylate group (-COO-) is possible, which would lead to a more compact conformation.

Computational Conformational Analysis

A thorough in-silico analysis is essential to map the potential energy surface and identify the low-energy conformers of the molecule.

Recommended Computational Workflow:

-

Initial Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This will generate a diverse set of possible conformations.

-

Quantum Mechanical Optimization and Energy Calculation: The low-energy conformers from the initial search should then be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). It is crucial to include dispersion corrections (e.g., DFT-D3) to accurately model non-covalent interactions.[10]

-

Solvation Effects: To simulate a more realistic environment, calculations should be repeated using a continuum solvation model (e.g., PCM or SMD) to account for the influence of a solvent like water.

-

Thermodynamic Analysis: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface and to calculate their relative free energies at a given temperature.[11]

Caption: Computational workflow for conformational analysis.

Predicted Crystallographic and Conformational Data Summary

While experimental data is not available, we can provide a table of expected parameters based on known values for similar structures and chemical principles. These should be considered as starting points for analysis once experimental data is obtained.

| Parameter | Predicted Value/Range | Rationale and Supporting Evidence |

| Crystallographic Data | ||

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this size and symmetry. |

| Space Group | P2₁/c or P-1 | Chiral amino acids often crystallize in non-centrosymmetric space groups, but racemic mixtures can crystallize in centrosymmetric ones. P2₁/c is a very common space group for organic molecules. |

| Key Bond Lengths (Å) | ||

| Cα-C' | 1.52 - 1.55 | Typical for a single bond between an sp³ and an sp² carbon in an amino acid. |

| C-I | ~2.10 | Standard C(sp²)-I bond length. |

| Key Torsion Angles (°) | ||

| χ1 (N-Cα-C1'-C2') | Likely restricted to ranges avoiding steric clash | The bulky ortho-iodine atom will sterically hinder free rotation. Computational analysis is needed to identify the potential energy wells.[9] |

Conclusion and Future Work

This technical guide has outlined the critical need for the experimental determination of the crystal structure of 2-amino-2-(2-iodophenyl)acetic acid and has provided a comprehensive, step-by-step methodology for its achievement. The protocols described for crystallization, SC-XRD data collection, and structure refinement represent best practices in the field of chemical crystallography. Furthermore, the guide has laid the groundwork for a thorough conformational analysis through both inference from related structures and a detailed computational workflow.

The determination and deposition of this crystal structure into a public database like the CSD would be a valuable contribution to the scientific community.[2][8] It would provide a crucial benchmark for computational models and enable a more rational approach to the design of novel pharmaceuticals and materials incorporating this promising chemical moiety. Researchers are strongly encouraged to undertake the experimental work outlined herein.

References

-

A. C. S. N. de C. F. de M. Carneiro, J. J. da S. P. G. F. T. do A. Sales, "Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy," ResearchGate, N/A.

-

BOC Sciences, "Amino Acid Crystallization Resolution Service," BOC Sciences, N/A.

-

CCDC, "The Largest Curated Crystal Structure Database," CCDC, N/A.

-

GEA, "Crystallization of Amino Acids," GEA, N/A.

-

The University of Queensland, "Small molecule X-ray crystallography," School of Chemistry and Molecular Biosciences, N/A.

-

World Scientific Publishing, "THE SHAPE CONTROL OF ESSENTIAL AMINO ACID USING CRYSTALLIZATION METHOD," World Scientific Publishing, N/A.

-

Wikipedia, "Cambridge Structural Database," Wikipedia, N/A.

-

D. E. Lynch, "Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form," ResearchGate, N/A.

-

Creative Biostructure, "Peptide Crystallization," Creative Biostructure, N/A.

-

IJCRT.org, "Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions," IJCRT.org, N/A.

-

P. Pinacho, et al., "The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions," PubMed, 2022.

-

ACS Publications, "Development of Amino Acid Crystallization Processes: l-Glutamic Acid," Industrial & Engineering Chemistry Research, 2007.

-

Excillum, "Small molecule crystallography," Excillum, N/A.

-

FIZ Karlsruhe, "Free, unified deposition and access of crystal structure data," FIZ Karlsruhe, N/A.

-

V. Barone, et al., "Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy," PMC, N/A.

-

CCDC, "How to deposit a structure in the CSD," CCDC, N/A.

-

CCDC, "Access & Deposit Crystal Structures," CCDC, N/A.

-

Rigaku, "What Is Small Molecule Crystal Structure Analysis?," Rigaku, N/A.

-

ACS Publications, "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination," Molecular Pharmaceutics, 2022.

-

ACS Publications, "Conformational Analysis and Electronic Interactions of Some 4′-Substituted-2-ethylthio-phenylacetates," The Journal of Physical Chemistry A, 2015.

-

ResearchGate, "Application Note SC-XRD 505 Single Crystal Diffraction," ResearchGate, N/A.

-

UPCommons, "Parameterization of non-natural amino acids for conformational search," UPCommons, N/A.

-

ACS Publications, "Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy," ACS Publications, 2023.

-

ResearchGate, "Conformations of amino acids characterized by theoretical spectroscopy," ResearchGate, 2017.

-

Policy Commons, "Cambridge Structural Database: Deposition and Access Developments," Policy Commons, 2018.

Sources

- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. rigaku.com [rigaku.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. worldscientific.com [worldscientific.com]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The ortho-Iodo Phenylglycine Scaffold: A Gateway to Conformational Control and Chemical Space Expansion

Topic: Role of ortho-Iodine Substitution in Phenylglycine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of non-proteinogenic amino acids, phenylglycine (Phg) occupies a critical niche, serving as a cornerstone in the synthesis of semi-synthetic antibiotics (e.g., cephalexin) and chiral catalysts. However, the introduction of an iodine atom at the ortho-position of the phenyl ring transforms this scaffold from a passive structural unit into a dynamic functional tool.

This guide analyzes the (2-iodophenyl)glycine motif. Unlike simple electronic tuning, the ortho-iodine substituent exerts a profound "steric lock" on the

Structural Physics: The "Steric Lock" Mechanism

The utility of ortho-iodo phenylglycine (o-I-Phg) stems from the unique physical properties of the iodine atom situated proximal to the chiral center.

Van der Waals Interference and Atropisomerism

Iodine has a Van der Waals radius of approximately 1.98 Å , significantly larger than hydrogen (1.20 Å) or fluorine (1.47 Å). When placed at the ortho position, this bulk creates severe steric strain with the

-

Restricted Rotation: The rotational barrier around the

bond is elevated. In peptide sequences, this restricts the conformational space ( -

Atropisomerism: In constrained cyclic peptides or N-alkylated derivatives, this rotation can be sufficiently hindered to isolate atropisomers (conformational chirality), a strategy increasingly used to "escape Flatland" in drug design.[2]

The Sigma-Hole and Non-Covalent Interactions

Beyond sterics, the iodine atom exhibits a

-

Halogen Bonding: Interactions with backbone carbonyl oxygens (

), further stabilizing secondary structures. -

Chiral Induction: The large polarizable iodine atom influences the stereochemical outcome of adjacent reactions (e.g., 1,2-induction) more effectively than smaller halogens.

Synthetic Pathways: From Classical to C-H Activation

Synthesizing o-I-Phg requires choosing between scalability (Strecker) and late-stage precision (Pd-catalyzed C-H activation).

Pathway A: The Strecker Synthesis (Scalable)

The most robust method for generating the scaffold de novo is the Strecker reaction using 2-iodobenzaldehyde. This is ideal for multigram preparation.

-

Mechanism: Condensation of 2-iodobenzaldehyde with an amine (or ammonia) and cyanide source forms the

-aminonitrile, which is hydrolyzed to the acid. -

Challenge: The ortho-iodine sterically hinders imine formation, requiring optimized conditions (e.g., Lewis acid catalysis or anhydrous conditions).

Pathway B: Pd-Catalyzed C-H Iodination (Late-Stage)

For complex phenylglycine derivatives where the amino acid core is already installed, Palladium-catalyzed C-H activation is the superior choice. This method utilizes a Directing Group (DG) on the nitrogen to guide the iodine to the ortho position.

Visualization of Synthetic Logic

Caption: Comparative workflow for o-I-Phg synthesis. Pathway A (Strecker) constructs the skeleton; Pathway B (C-H Activation) functionalizes existing scaffolds.

Experimental Protocol: Pd-Catalyzed ortho-Iodination

Protocol Parameters

-

Objective: Selective mono-iodination of Phenylglycine.

-

Substrate: N-Picolinoyl-phenylglycine methyl ester.

-

Catalyst System: Pd(OAc)₂ / PhI(OAc)₂ / I₂.[3]

Step-by-Step Methodology

-

Directing Group Installation:

-

Dissolve phenylglycine methyl ester HCl (10 mmol) in DCM (50 mL).

-

Add Et₃N (2.5 eq) followed by picolinic acid (1.1 eq) and EDC·HCl (1.2 eq).

-

Stir at RT for 12 h. Wash with 1M HCl, sat.[1] NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate to yield the N-PA-Phg substrate.

-

-

C-H Iodination Reaction:

-

Vessel: 20 mL sealed pressure tube (Teflon cap).

-

Reagents:

-

N-PA-Phg substrate (1.0 mmol)

-

Pd(OAc)₂ (11.2 mg, 5 mol%)

-

PhI(OAc)₂ (322 mg, 1.0 eq) – Acts as the oxidant to regenerate Pd(IV).

-

I₂ (254 mg, 1.0 eq) – The iodine source.

-

-

Solvent: Anhydrous DMF (2.0 mL).

-

Execution: Seal the tube and heat to 110 °C for 12 hours. The solution will turn dark red/brown.

-

Note on Causality: High temperature is required to overcome the activation energy of the C-H bond cleavage in the palladacycle intermediate. PhI(OAc)₂ facilitates the formation of the high-valent Pd(IV)-iodide species which undergoes reductive elimination to form the C-I bond.

-

-

Work-up & Purification:

-

Cool to RT. Dilute with EtOAc (30 mL).

-

Wash with sat. Na₂S₂O₃ (to quench unreacted iodine) until the organic layer is yellow/clear.

-

Wash with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The ortho-iodo product typically elutes after the starting material due to increased polarity of the iodine-DG interaction.

-

-

Directing Group Removal (Optional):

-

To release the free amine: Reflux in MeOH/HCl or use Zn/AcOH reduction depending on substrate sensitivity.

-

Applications: The "Iodine Handle"

Once synthesized, the ortho-iodine is not just a steric block; it is a reactive site.

Cross-Coupling for Library Generation

In drug discovery, o-I-Phg serves as a "diversity node." Using Suzuki-Miyaura coupling, the iodine can be replaced with various aryl or heteroaryl groups after the amino acid is incorporated into a peptide.

-

Benefit: Allows rapid scanning of the hydrophobic pocket in receptor binding sites without re-synthesizing the peptide backbone.

Hypervalent Iodine Precursors

o-I-Phg derivatives are precursors to Chiral Hypervalent Iodine Catalysts .

-

Mechanism: Oxidation of the iodine (III) species (e.g., using Selectfluor or mCPBA) generates a chiral oxidant.

-

Utility: These catalysts perform enantioselective oxidative dearomatization or

-functionalization of ketones, transferring the chirality of the phenylglycine backbone to the substrate via the iodine center.

Data Summary: Reactivity Profile

| Reaction Type | Reagent System | Key Outcome |

| Suzuki Coupling | Boronic Acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl-glycine derivatives (Side chain extension) |

| Sonogashira | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI | Alkyne-linked pharmacophores (Rigid spacers) |

| Oxidation (I -> I³⁺) | mCPBA or Selectfluor | Chiral Benziodoxole (Oxidizing Catalyst) |

| Heck Reaction | Acrylate, Pd(OAc)₂ | Styryl-glycine derivatives (Fluorescent probes) |

References

-

Pd-Catalyzed Ortho-Halogenation: Cativiela, C., et al. "o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization." Molecules, 2025, 30, 236.[4]

-

Strecker Synthesis Overview: "The Strecker Synthesis of Amino Acids." Master Organic Chemistry.

-

Hypervalent Iodine Catalysis: Wirth, T., et al. "Catalytic stereoselective synthesis involving hypervalent iodine-based chiral auxiliaries." Organic & Biomolecular Chemistry.

-

Atropisomerism in Drug Design: "Atropisomerism in the Pharmaceutically Relevant Realm." Journal of Medicinal Chemistry.

-

C-H Iodination Mechanism: "Pd(II) catalyzed ortho C–H iodination of phenylcarbamates." Chemical Communications.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2-Amino-2-(2-iodophenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of 2-amino-2-(2-iodophenyl)acetic acid, a valuable non-proteinogenic amino acid. Due to its unique structural motifs—a sterically demanding ortho-iodo substituent and a chiral α-carbon—this compound serves as a critical building block in medicinal chemistry for creating constrained peptides and as a versatile precursor for advanced cross-coupling reactions. This document outlines two robust and divergent synthetic strategies: a diastereoselective alkylation employing a chiral auxiliary and a catalytic asymmetric phase-transfer alkylation. Each protocol is detailed with step-by-step instructions, mechanistic insights, and expected outcomes to guide researchers in drug discovery and development.

Introduction and Significance

Unnatural α-amino acids (UAAs) are crucial components in modern drug design, offering the ability to introduce unique side chains and stereochemistries that can enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. 2-Amino-2-(2-iodophenyl)acetic acid is of particular interest. The ortho-iodophenyl group provides a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage diversification of complex molecular scaffolds. Furthermore, the steric bulk of the ortho-substituent can enforce specific backbone conformations in peptides, a valuable tool for designing peptidomimetics with defined secondary structures.

The primary challenge in synthesizing this target lies in the stereocontrolled construction of the α-quaternary chiral center. This guide presents two field-proven methodologies to achieve this with high enantiopurity.

Overview of Synthetic Strategies

Two primary strategies are detailed, providing researchers with options based on available resources, scalability, and desired stereochemical outcome. Strategy A offers a classic, highly reliable substrate-controlled approach using a chiral auxiliary, while Strategy B presents a more modern, atom-economical catalytic approach.

Figure 1: High-level workflow for the enantioselective synthesis of the target amino acid.

Strategy A: Diastereoselective Alkylation via an Evans Oxazolidinone Auxiliary

This method relies on the temporary attachment of a chiral auxiliary to a glycine-derived substrate to direct the stereochemical outcome of an alkylation reaction.[1][2] Evans oxazolidinones are exceptionally reliable for this purpose, as the bulky substituent on the auxiliary effectively shields one face of the corresponding enolate from the incoming electrophile.[3][4]

Mechanistic Rationale for Stereoselectivity

The key to this method's success is the formation of a rigid, chelated (Z)-enolate upon deprotonation with a sodium base like NaHMDS. The sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation such that the bulky benzyl group at the C4 position of the oxazolidinone sterically hinders the si-face of the enolate. Consequently, the electrophile, 2-iodobenzyl bromide, can only approach from the less hindered re-face, leading to a high degree of diastereoselectivity.[4]

Figure 2: Stereochemical model for the diastereoselective alkylation of the Evans auxiliary enolate.

Detailed Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.77 g, 10.0 mmol, 1.0 equiv).

-

Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

-

In a separate flask, dissolve propionyl chloride (0.97 mL, 11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL).

-

Add the propionyl chloride solution to the lithium salt solution dropwise via cannula.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

To a flame-dried 100 mL flask, add the N-propionyl oxazolidinone from the previous step (2.33 g, 10.0 mmol, 1.0 equiv) and dissolve in anhydrous THF (40 mL).

-

Cool the solution to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 11.0 mL, 11.0 mmol, 1.1 equiv) dropwise. Stir for 45 minutes at -78 °C to ensure complete enolate formation.[4]

-

Dissolve 2-iodobenzyl bromide (3.27 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL).[5][6]

-

Add the 2-iodobenzyl bromide solution to the enolate solution dropwise via cannula.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl (20 mL) and allow it to warm to room temperature.

-

Extract with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography (silica gel, 10-15% ethyl acetate in hexanes) to afford the alkylated product. Diastereomeric ratio can be assessed by ¹H NMR or chiral HPLC.

Step 3: Auxiliary Cleavage and Product Isolation

-

Dissolve the purified alkylated product (e.g., 4.50 g, 10.0 mmol) in a 3:1 mixture of THF and water (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.5 mL, 40.0 mmol, 4.0 equiv).

-

Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol, 2.0 equiv) in water (10 mL).

-

Stir vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite (1.5 M, 20 mL) at 0 °C.

-

Concentrate the mixture in vacuo to remove the THF.

-

Wash the remaining aqueous solution with dichloromethane (3 x 20 mL) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

The product, 2-amino-2-(2-iodophenyl)acetic acid, may precipitate. If not, extract with ethyl acetate (3 x 30 mL). Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization.

Strategy B: Catalytic Asymmetric Phase-Transfer Alkylation

Phase-transfer catalysis (PTC) is a powerful, scalable, and operationally simple method for generating enantioenriched α-amino acids.[7] This approach utilizes a chiral quaternary ammonium salt, typically derived from Cinchona alkaloids, to shuttle the glycine enolate from a basic aqueous or solid phase into an organic phase for reaction with the electrophile.[8][9] The chiral environment provided by the catalyst dictates the facial selectivity of the alkylation.[10]

Mechanistic Rationale for Stereoselectivity

The reaction proceeds by deprotonation of the glycine-benzophenone imine ester at the interface of the organic and basic aqueous phases. The resulting enolate forms a tight ion pair with the chiral quaternary ammonium catalyst. This complex is soluble in the organic phase (e.g., toluene). The structure of the catalyst, particularly the bulky aromatic groups (e.g., anthracenylmethyl), creates a chiral pocket that shields one face of the enolate. The alkylating agent, 2-iodobenzyl bromide, then approaches from the more accessible face, leading to an enantiomerically enriched product.[8] The use of a tert-butyl ester is crucial as it is resistant to saponification under the basic reaction conditions.[7]

Detailed Experimental Protocol

Step 1: Synthesis of Glycine Imine Substrate

-

In a 500 mL round-bottom flask equipped with a Dean-Stark trap and condenser, combine glycine tert-butyl ester hydrochloride (16.76 g, 100 mmol), benzophenone (18.22 g, 100 mmol), and toluene (200 mL).

-

Add triethylamine (14.0 mL, 100 mmol) to neutralize the hydrochloride salt.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is formed (approx. 12-18 hours).

-

Cool the reaction mixture to room temperature, wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(diphenylmethylene)glycine tert-butyl ester, which can often be used without further purification.

Step 2: Asymmetric Phase-Transfer Catalysis

-

To a 100 mL round-bottom flask, add the glycine imine (2.95 g, 10.0 mmol, 1.0 equiv), 2-iodobenzyl bromide (3.56 g, 12.0 mmol, 1.2 equiv), and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.62 g, 1.0 mmol, 0.1 equiv) as the chiral phase-transfer catalyst.[8]

-

Add toluene (20 mL) as the organic solvent.

-

Add a finely crushed solid potassium hydroxide (5.61 g, 100 mmol, 10 equiv). Note: Anhydrous, powdered KOH is critical for high enantioselectivity.